Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl compounds. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The chlorosulfonyl group can react with nucleophilic residues in proteins, leading to the modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate include:
- This compound derivatives
- Indole derivatives, which also have significant biological and chemical applications .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a chlorosulfonyl group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVZWQKSRFTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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